ethyl 4-(2-{[5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 4-(2-{[5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
The synthesis of ethyl 4-(2-{[5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate involves multiple steps. The process typically starts with the preparation of the 1,3,4-thiadiazole ring, followed by the introduction of the butoxybenzoyl and sulfanyl groups. The final step involves the esterification of the benzoate group with ethyl alcohol. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
ethyl 4-(2-{[5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring and the benzoate ester group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
ethyl 4-(2-{[5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s antimicrobial and antifungal properties make it a candidate for developing new antibiotics and antifungal agents.
Medicine: Its potential anticancer properties are being explored for the development of new chemotherapeutic agents.
Industry: The compound is used in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate involves its interaction with various molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial, antifungal, and anticancer effects .
Comparison with Similar Compounds
ethyl 4-(2-{[5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate can be compared with other thiadiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiadiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiadiazole ring.
Abafungin: An antifungal drug with a thiadiazole ring.
Tiazofurin: An antineoplastic drug with a thiadiazole ring.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[(4-butoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S2/c1-3-5-14-33-19-12-8-16(9-13-19)21(30)26-23-27-28-24(35-23)34-15-20(29)25-18-10-6-17(7-11-18)22(31)32-4-2/h6-13H,3-5,14-15H2,1-2H3,(H,25,29)(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAALIKJDEMBGFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.